(4-Borono-3,5-difluorophenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Borono-3,5-difluorophenyl)phosphonic acid is a chemical compound with the molecular formula C6H6BF2O5P and a molecular weight of 237.89 g/mol . This compound is characterized by the presence of boron, fluorine, and phosphonic acid groups attached to a phenyl ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Borono-3,5-difluorophenyl)phosphonic acid typically involves the reaction of 3,5-difluorophenylboronic acid with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Borono-3,5-difluorophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron and phosphorus.
Reduction: Reduction reactions can modify the boron and phosphorus groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized phenylphosphonic acids .
Scientific Research Applications
(4-Borono-3,5-difluorophenyl)phosphonic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Borono-3,5-difluorophenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The boron and phosphonic acid groups can form strong bonds with various substrates, facilitating chemical transformations. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the phosphonic acid group.
Phenylphosphonic acid: Contains the phosphonic acid group but lacks boron and fluorine atoms.
4-Borono-3-fluorophenyl)phosphonic acid: Similar but with only one fluorine atom.
Uniqueness
(4-Borono-3,5-difluorophenyl)phosphonic acid is unique due to the combination of boron, fluorine, and phosphonic acid groups on a single phenyl ring. This unique structure imparts distinct chemical properties, making it highly versatile in various applications .
Properties
Molecular Formula |
C6H6BF2O5P |
---|---|
Molecular Weight |
237.89 g/mol |
IUPAC Name |
(4-borono-3,5-difluorophenyl)phosphonic acid |
InChI |
InChI=1S/C6H6BF2O5P/c8-4-1-3(15(12,13)14)2-5(9)6(4)7(10)11/h1-2,10-11H,(H2,12,13,14) |
InChI Key |
DARHFLHTLIZIPN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)P(=O)(O)O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.